methyl 5-[({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)methyl]furan-2-carboxylate
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Overview
Description
Methyl 5-[({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazine derivatives, which are part of the compound’s structure, exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .
Mode of Action
1,3,4-thiadiazole derivatives, which are also part of the compound’s structure, have been shown to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-triazine derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
The compound’s molecular weight is 33836, which is within the range generally favorable for oral bioavailability.
Result of Action
Given its potential to disrupt dna replication processes , it can be inferred that the compound may induce cell cycle arrest or apoptosis in target cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiadiazole core, which is achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting intermediate is then further reacted with various reagents to introduce the furan and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various thiadiazole derivatives with different functional groups .
Scientific Research Applications
Methyl 5-[({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)methyl]furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Agriculture: It can be used as a pesticide or fungicide due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate
- 2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Uniqueness
Methyl 5-[({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)methyl]furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan-2-carboxylate moiety, in particular, differentiates it from other thiadiazole derivatives and contributes to its specific reactivity and applications .
Properties
IUPAC Name |
methyl 5-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S2/c1-6-9(17)16-11(14-13-6)22-12(15-16)21-5-7-3-4-8(20-7)10(18)19-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHWDXVFJZHLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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